Diphenyl hexadecane-1,16-disulfonate
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Overview
Description
Diphenyl hexadecane-1,16-disulfonate is an organic compound with the molecular formula C28H42O6S2 . It is a diphenyl ester of hexadecanedisulfonic acid. This compound is known for its unique structural properties, which include two sulfonate groups attached to a long hexadecane chain, with phenyl groups at both ends .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl hexadecane-1,16-disulfonate typically involves the esterification of hexadecanedisulfonic acid with phenol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenyl hexadecane-1,16-disulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The phenyl groups can be reduced to cyclohexyl groups under hydrogenation conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Major Products
Oxidation: Formation of hexadecanedisulfonic acid.
Reduction: Formation of this compound with cyclohexyl groups.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Diphenyl hexadecane-1,16-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of diphenyl hexadecane-1,16-disulfonate is primarily based on its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, capable of reducing surface tension and forming micelles. The sulfonate groups can interact with polar molecules, while the long hydrocarbon chain can interact with nonpolar molecules, facilitating the solubilization of various compounds .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl decane-1,10-disulfonate
- Diphenyl dodecane-1,12-disulfonate
- Diphenyl tetradecane-1,14-disulfonate
Uniqueness
Diphenyl hexadecane-1,16-disulfonate is unique due to its longer hydrocarbon chain, which enhances its surfactant properties compared to shorter-chain analogs. This longer chain length allows for better interaction with hydrophobic substances, making it more effective in applications requiring strong emulsifying or dispersing capabilities .
Properties
CAS No. |
96203-98-4 |
---|---|
Molecular Formula |
C28H42O6S2 |
Molecular Weight |
538.8 g/mol |
IUPAC Name |
diphenyl hexadecane-1,16-disulfonate |
InChI |
InChI=1S/C28H42O6S2/c29-35(30,33-27-21-15-13-16-22-27)25-19-11-9-7-5-3-1-2-4-6-8-10-12-20-26-36(31,32)34-28-23-17-14-18-24-28/h13-18,21-24H,1-12,19-20,25-26H2 |
InChI Key |
QPOZLAZSONTRNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CCCCCCCCCCCCCCCCS(=O)(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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